![molecular formula C17H13NO2S B2375479 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde CAS No. 136427-78-6](/img/structure/B2375479.png)
2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde” is a chemical compound with the molecular formula C17H13NO2S and a molecular weight of 295.36. It is a derivative of benzo[d]thiazol .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives has been reported in several studies . A common method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
The molecular structure of “2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde” has been determined using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed for the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 2-arylbenzothiazole scaffold, with its active site at the 2nd position, has attracted significant attention in pharmaceutical research. Researchers explore its derivatives and metal complexes due to their diverse pharmacological properties. Some potential applications include:
- Anti-bacterial and Anti-fungal Agents : Certain 2-substituted benzothiazoles exhibit antibacterial and antifungal activities .
Antarctic-Derived Metabolites
Interestingly, benzo[d]thiazol-2(3H)-one was isolated from the fermentation broth of the Antarctic-derived fungus Penicillium sp. . Investigating its biological properties could reveal novel applications.
Antifungal Activity
Researchers have synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and screened them for antifungal activity . This highlights the compound’s potential in combating fungal infections.
Future Directions
The future directions for the study of “2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde” and related compounds could involve further investigation into their potential pharmacological effects. For instance, certain benzo[d]thiazol derivatives have shown promising antidepressant and anticonvulsant effects , suggesting potential therapeutic applications for these compounds.
properties
IUPAC Name |
2-(3-benzyl-1,3-benzothiazol-2-ylidene)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-11-14(12-20)17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)21-17/h1-9,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUFTWJYOKKQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)
![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)
![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)
![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
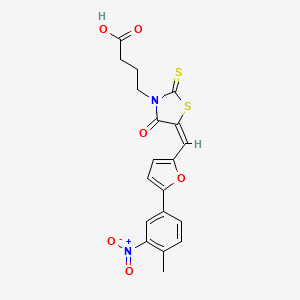
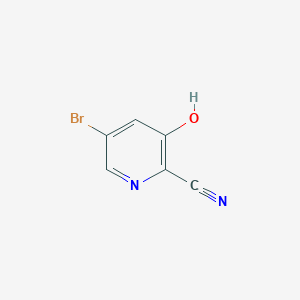
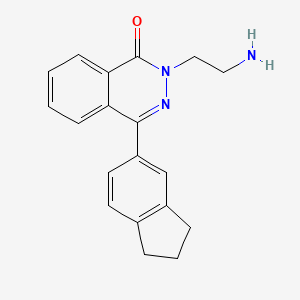
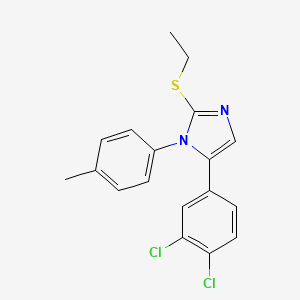

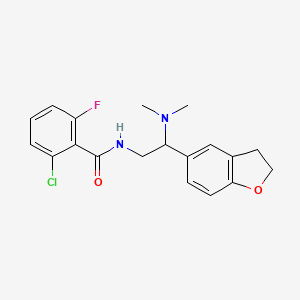
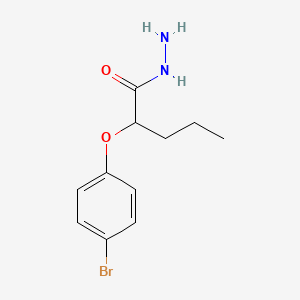
![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)